3-{[(2,6-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride
Overview
Description
3-{[(2,6-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride, also known as 3-DFBMPH, is a synthetic compound with a variety of applications in scientific research. It is used in experiments to study the biochemical and physiological effects of compounds and drugs, as well as to investigate the mechanism of action of these compounds. 3-DFBMPH is a versatile compound that has been used in a variety of experiments, including those in the fields of neurology, oncology, and cardiology.
Scientific Research Applications
Synthesis and Biological Activities
Antiinflammatory Activities : A study on 3-substituted pyrrolidines showed that certain compounds in this class possess anti-inflammatory properties comparable to established drugs like indomethacin, but with reduced ulcerogenic effects. This makes them potential candidates for clinical applications in treating inflammation-related disorders (Ikuta et al., 1987).
Polar Cycloaddition Studies : Pyrrolidines, including compounds similar to 3-{[(2,6-Difluorobenzyl)oxy]methyl}pyrrolidine, have been studied for their synthesis through polar [3+2] cycloaddition reactions. These processes are significant for producing pyrrolidines with potential industrial and medicinal applications (Żmigrodzka et al., 2022).
Catalytic Activities : Research on pyrrolidine derivatives, including the title compound, revealed their potential as catalysts in transfer hydrogenation reactions of various ketones. This demonstrates their utility in synthetic chemistry and potential industrial applications (Özdemir et al., 2012).
Synthesis Techniques and Chemical Properties
Efficient Synthesis Methods : Studies on efficient synthesis techniques of pyrrolidine derivatives, including 1-methyl pyrrolopyridine hydrochloride, highlight the versatility and adaptability of these compounds in pharmaceutical synthesis (Nechayev et al., 2013).
Chiral Synthesis of Substituted Pyrrolidines : The synthesis of chiral 3-substituted pyrrolidines demonstrates the potential of these compounds in creating enantiomerically pure pharmaceuticals, an important aspect in drug development (Suto et al., 1992).
Preparation of Optically Pure Compounds : The preparation of optically pure 2-(1-hydroxybenzyl) pyrrolidine emphasizes the importance of chirality in the synthesis of pharmaceuticals and the potential for developing new chiral drugs (Ruano et al., 2006).
properties
IUPAC Name |
3-[(2,6-difluorophenyl)methoxymethyl]pyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO.ClH/c13-11-2-1-3-12(14)10(11)8-16-7-9-4-5-15-6-9;/h1-3,9,15H,4-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUKCKKPIYQRCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COCC2=C(C=CC=C2F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2,6-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride | |
CAS RN |
1220016-52-3 | |
Record name | Pyrrolidine, 3-[[(2,6-difluorophenyl)methoxy]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220016-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.